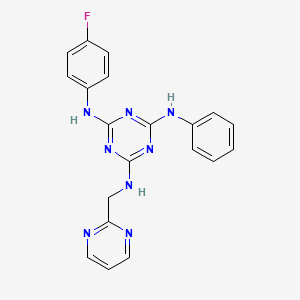
Autotaxin-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Autotaxin-IN-1 is a small molecule inhibitor specifically designed to target autotaxin, an enzyme that plays a crucial role in the production of lysophosphatidic acid. Lysophosphatidic acid is a bioactive lipid involved in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound has gained significant attention due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and inflammatory disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Autotaxin-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes involve:
Formation of the Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core scaffold.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to improve the compound’s binding affinity and selectivity towards autotaxin. This may include amide bond formation, esterification, and other organic transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Autotaxin-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
Autotaxin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of autotaxin and its role in lysophosphatidic acid production.
Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways mediated by lysophosphatidic acid.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and inflammatory disorders. It has shown promise in preclinical studies for inhibiting tumor growth and reducing fibrosis.
Industry: Utilized in the development of new drugs targeting the autotaxin-lysophosphatidic acid signaling axis.
作用机制
Autotaxin-IN-1 exerts its effects by specifically inhibiting the enzymatic activity of autotaxin. Autotaxin is responsible for converting lysophosphatidylcholine into lysophosphatidic acid, a bioactive lipid that activates various signaling pathways through its interaction with G protein-coupled receptors. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating the downstream signaling pathways involved in cell proliferation, migration, and survival.
相似化合物的比较
Similar Compounds
GLPG1690: Another autotaxin inhibitor that has entered clinical trials for idiopathic pulmonary fibrosis.
BBT-877:
BLD-0409: An autotaxin inhibitor being investigated for its anti-cancer properties.
Uniqueness of Autotaxin-IN-1
This compound is unique due to its high selectivity and potency towards autotaxin. It has been specifically designed to target the active site of the enzyme, resulting in effective inhibition of lysophosphatidic acid production. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent.
属性
CAS 编号 |
1619971-30-0 |
|---|---|
分子式 |
C21H23N7O2 |
分子量 |
405.46 |
IUPAC 名称 |
1-[2-(Indan-2-ylamino)-5,7-dihydro-pyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(1H-[1,2,3]triazol-4-yl)-ethoxy]-ethanone |
InChI |
InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27) |
InChI 键 |
ILOFWCAZDNILKY-UHFFFAOYSA-N |
SMILES |
O=C(N1CC2=NC(NC3CC4=C(C=CC=C4)C3)=NC=C2C1)COCCC5=CNN=N5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Autotaxin IN-1; Autotaxin IN 1; Autotaxin-IN 1; Autotaxin-IN-1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)
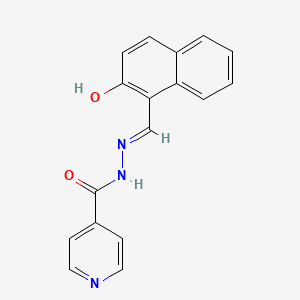
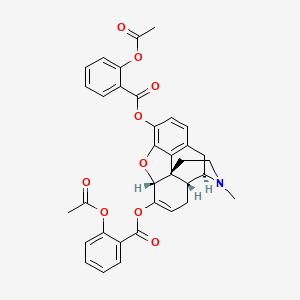


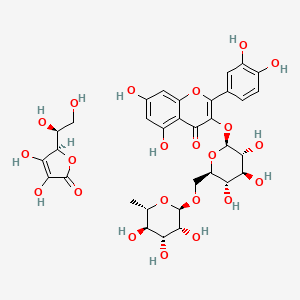
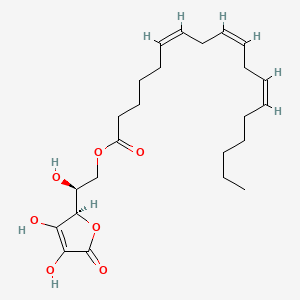
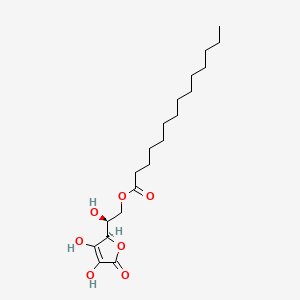
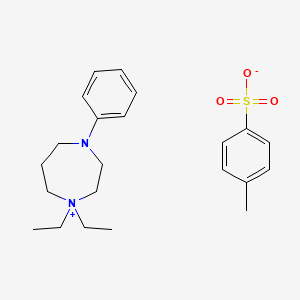
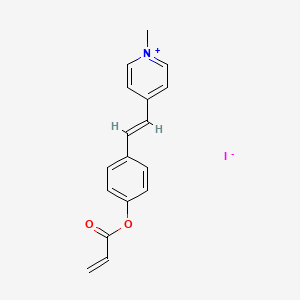
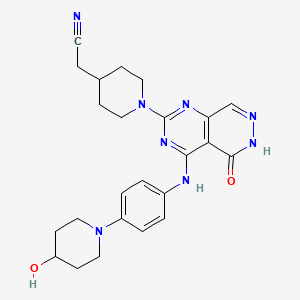
![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
